alpha-Benzoin oxime
Overview
Description
alpha-Benzoin oxime is a copper-based antimicrobial technology that harnesses the properties of copper for various applications, including healthcare, consumer products, industrial uses, and military applications . The technology is embedded into fibers, films, foams, and other materials to provide antimicrobial protection and other benefits .
Preparation Methods
alpha-Benzoin oxime is prepared by incorporating copper ions into various substrates. The process involves customizing the copper loading levels based on the desired outcome, durability, environment of use, and targeted organisms . The copper is embedded into the material during the manufacturing process, ensuring that the antimicrobial properties remain effective throughout the product’s lifespan . This method allows for the creation of copper yarns, films, and other materials that can be used in a wide range of applications .
Chemical Reactions Analysis
alpha-Benzoin oxime undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The copper ions in this compound can react with various reagents to form different products. For example, copper can undergo oxidation to form copper oxide, which is a key component in this compound . The specific reactions and conditions depend on the application and the desired properties of the final product .
Scientific Research Applications
alpha-Benzoin oxime has a wide range of scientific research applications. In healthcare, it is used in medical textiles, wound dressings, and hard surfaces to reduce the risk of infections . In the consumer sector, this compound is used in products like bedding and clothing to provide antimicrobial protection and reduce odors . Industrial applications include the use of this compound in irrigation systems to prevent root intrusion and in building materials to enhance durability . The military also uses this compound for various applications, including protective gear and equipment .
Mechanism of Action
The antimicrobial properties of alpha-Benzoin oxime are primarily due to the release of copper ions, which generate reactive oxygen species that damage the plasma membrane, nucleic acids, and proteins of microorganisms . This multi-pronged attack makes it difficult for microorganisms to develop resistance to copper . Additionally, copper ions can disrupt the replication and functionality of microorganisms by binding to proteins and other cellular components .
Comparison with Similar Compounds
alpha-Benzoin oxime is often compared to other antimicrobial metals like silver and gold. While silver is widely recognized for its antimicrobial properties, copper also exhibits strong biocidal effects through the oligodynamic effect . Unlike silver, copper is an essential micronutrient for humans and plays a crucial role in various biological processes . This makes this compound unique in its ability to provide antimicrobial protection while also being beneficial to human health .
Similar compounds include:
- Silver-based antimicrobial agents
- Gold-based antimicrobial agents
- Zinc-based antimicrobial agents
Each of these metals has unique properties and applications, but this compound stands out due to its combination of efficacy, safety, and versatility .
Properties
IUPAC Name |
(2E)-2-hydroxyimino-1,2-diphenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKHLWOJMHVUJC-FYWRMAATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N/O)/C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301341250 | |
Record name | Cupron | |
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Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
Record name | Benzoin oxime | |
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Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49675061 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
574-13-0, 441-38-3, 5928-63-2 | |
Record name | Cupron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-13-0 | |
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Record name | Benzoin oxime | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000441383 | |
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Record name | Benzoin oxime, (E)- | |
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Record name | Benzoin oxime | |
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Record name | Ethanone, 2-hydroxy-1,2-diphenyl-, oxime | |
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Record name | Ethanone, 2-hydroxy-1,2-diphenyl-, 1-oxime, (1E)- | |
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Record name | Cupron | |
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Record name | Benzoinoxime | |
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Record name | (E)-(±)-2-hydroxy-1,2-diphenylethan-1-one oxime | |
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Record name | (E)-2-hydroxy-1,2-diphenylethan-1-one oxime | |
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Record name | BENZOIN OXIME, (E)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cupron acts as a chelating agent, specifically binding to copper(II) ions. This interaction forms a water-insoluble complex, which can be extracted using organic solvents like chloroform. [, , , ]
ANone: The formation of the Cupron-copper complex allows for:
- Spectrophotometric Determination: The complex exhibits specific absorbance properties, enabling the quantification of copper in various samples. [, , , , , , , ]
- Separation and Extraction: This property is utilized for extracting copper from solutions, as seen in the purification of metallurgical products. []
- Inhibition of Biological Processes: By chelating copper, Cupron can influence copper-dependent enzymes and biological processes, as demonstrated in studies on sea urchin spermatozoa motility and plant alkaloid biosynthesis. [, , ]
A: Cupron has the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol. [, ]
ANone: Yes, various spectroscopic techniques have been used to characterize Cupron, including:
- FTIR Spectroscopy: This technique helps identify functional groups present in the molecule. [, , , ]
- NMR Spectroscopy: Provides structural information about the compound. [, ]
- EPR Spectroscopy: Used to study the magnetic properties of Cupron in its single crystal form. []
A: Studies show that Cupron exhibits corrosion-inhibiting properties for carbon steel in acidic media (HCl, HNO3, and H2SO4). This effect is attributed to the formation of a protective film on the metal surface, preventing access by corrosive substances. []
ANone: The provided research papers do not primarily focus on the catalytic properties of Cupron. Therefore, we cannot offer a detailed response on its reaction mechanisms, selectivity, and catalytic uses.
ANone: Although the provided research papers don't delve into the computational modeling of Cupron, it's worth noting that QSAR (Quantitative Structure-Activity Relationship) models can be developed using computational chemistry approaches. These models correlate the structure of Cupron and its derivatives with their biological activity, aiding in the design of new compounds with improved properties.
ANone: While specific SAR studies for Cupron are not detailed in the provided research papers, it is generally understood that modifications to the α-benzoin oxime structure can significantly impact its chelating properties. Factors such as the type and position of substituents on the aromatic rings can influence the stability and selectivity of metal complex formation.
ANone: The provided research papers primarily focus on scientific methodologies and do not directly address specific SHE (Safety, Health, and Environment) regulations related to Cupron.
ANone: The provided research papers primarily focus on Cupron's applications in analytical chemistry, material science, and specific biological studies. Information related to its potential use as a therapeutic agent, including pharmacokinetics, pharmacodynamics, efficacy, toxicity, and other related aspects are not covered in the provided research.
ANone: Yes, several compounds exhibit similar chelating properties to Cupron, including:
- β-Naphthoin oxime: This compound has been investigated for preconcentrating molybdenum in seawater, demonstrating comparable effectiveness to Cupron. []
- Other α-Hydroxyoximes: Compounds like Lix-63 and Lix-64 are aliphatic α-hydroxyoximes used for selectively extracting copper(II) from acidic solutions, particularly in copper ore processing. []
ANone: Specific strategies for the recycling and waste management of Cupron are not discussed in the provided research.
ANone: The provided research papers highlight the use of various analytical techniques, such as:
- Spectrophotometry: For quantifying Cupron-metal complexes. [, , , , , , , ]
- Atomic Absorption Spectrometry: Used in conjunction with Cupron for determining copper content in samples. []
- Chromatographic techniques: Employed for separating and purifying Cupron-metal complexes. [, , , , ]
A: α-Benzoin oxime (Cupron) was introduced in 1923 by Feigl and Strebinger as a reagent for the microdetermination of copper in ammoniacal solutions. []
ANone: Cupron's diverse applications highlight its relevance across multiple scientific disciplines, including:
- Analytical Chemistry: Used as a reagent for the detection and quantification of metals like copper. [, , , , , , , ]
- Material Science: Investigated for its corrosion-inhibiting properties in various acidic media. []
- Biological Sciences: Employed to study copper-dependent biological processes and enzyme activity. [, , ]
- Environmental Science: Used in preconcentration techniques for analyzing trace metal content in environmental samples like seawater. [, , ]
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